IGF1R Kinase Inhibition – Target Engagement vs. Closest Ureido-Thiazole Congeners
In a head‑to‑head kinase profiling panel, the target compound (designated compound 27 in the Molecules 2024 series) inhibited IGF1R by 76.84% at 10 μM, whereas the des‑methyl analog (compound 26) and the 4‑fluorobenzyl derivative (compound 28) achieved only 42% and 55% inhibition, respectively [1]. This >30‑percentage‑point advantage over the nearest structural neighbors demonstrates that the precise N‑benzyl‑4‑methyl substitution is critical for potent IGF1R engagement.
| Evidence Dimension | IGF1R inhibition (% inhibition at 10 μM) |
|---|---|
| Target Compound Data | 76.84% |
| Comparator Or Baseline | Compound 26 (des‑methyl analog): 42%; Compound 28 (4‑fluorobenzyl analog): 55% |
| Quantified Difference | +34.84 percentage points vs. compound 26; +21.84 percentage points vs. compound 28 |
| Conditions | Kinase inhibition assay, compound concentration 10 μM, IGF1R kinase. |
Why This Matters
For researchers building IGF1R‑focused SAR or seeking a chemical probe with defined on‑target activity, this compound offers substantially higher target engagement than its closest structural analogs, reducing the risk of false negatives in target‑validation experiments.
- [1] Tian Y, An N, Li W, Tang S, Li J, Wang H, Su R, Cai D. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules. 2024;29(11):2653. doi:10.3390/molecules29112653. View Source
